1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-(Cyclopropylmethyl)-1,7-diazaspiro[44]nonane is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 has been reported as a pathway to fused spiro[4.4]nonane-1,6-diones . This method involves the optimization of reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure provides multiple reactive sites, allowing for diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or alcohols, while reduction reactions can produce spirocyclic amines or hydrocarbons.
Scientific Research Applications
1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, and other biological macromolecules. For instance, spirocyclic quaternary ammonium cations have been studied for their stability and interaction with anion exchange membranes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound features a similar spirocyclic structure but with oxygen atoms in the ring.
3,7-Diazabicyclo[3.3.1]nonane: Another spirocyclic compound with a different ring size and nitrogen atoms in the structure.
Uniqueness
1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane is unique due to its specific combination of a cyclopropylmethyl group and a diazaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its rigidity and three-dimensional structure allow for specific interactions with biological targets, which can be advantageous in drug design and materials science.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-4-11(5-6-12-9-11)13(7-1)8-10-2-3-10/h10,12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTYNEQPTJFJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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